Sodium cyclopentanesulfinate Sodium cyclopentanesulfinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16526966
InChI: InChI=1S/C5H10O2S.Na/c6-8(7)5-3-1-2-4-5;/h5H,1-4H2,(H,6,7);/q;+1/p-1
SMILES:
Molecular Formula: C5H9NaO2S
Molecular Weight: 156.18 g/mol

Sodium cyclopentanesulfinate

CAS No.:

Cat. No.: VC16526966

Molecular Formula: C5H9NaO2S

Molecular Weight: 156.18 g/mol

* For research use only. Not for human or veterinary use.

Sodium cyclopentanesulfinate -

Specification

Molecular Formula C5H9NaO2S
Molecular Weight 156.18 g/mol
IUPAC Name sodium;cyclopentanesulfinate
Standard InChI InChI=1S/C5H10O2S.Na/c6-8(7)5-3-1-2-4-5;/h5H,1-4H2,(H,6,7);/q;+1/p-1
Standard InChI Key MOXPHKHTCISRJB-UHFFFAOYSA-M
Canonical SMILES C1CCC(C1)S(=O)[O-].[Na+]

Introduction

Chemical Identity and Structural Analysis

Sodium cyclopentanesulfinate belongs to the class of organosulfinates, characterized by a sulfinic acid group (-SO₂H) deprotonated to form the sulfinate anion (-SO₂⁻), paired with a sodium cation. Its cyclopentane ring confers unique steric and electronic properties, influencing reactivity and stability.

Molecular and Structural Features

  • Molecular Formula: C₅H₉NaO₂S

  • Molecular Weight: 164.18 g/mol (calculated)

  • Structure: A five-membered cyclopentane ring substituted with a sulfinate group (-SO₂Na).

The sulfinate group’s electron-withdrawing nature and the cyclopentane ring’s strain (approximately 25° deviation from ideal tetrahedral angles) create a reactive yet stable framework for synthetic applications .

Synthesis and Manufacturing Routes

Sodium cyclopentanesulfinate is likely synthesized through sulfination of cyclopentane derivatives. Two plausible routes are inferred from analogous reactions in the literature:

Sulfination of Cyclopentyl Halides

Cyclopentyl halides (e.g., cyclopentyl bromide) react with sodium sulfite (Na₂SO₃) under controlled conditions:
C₅H₉Br+Na₂SO₃C₅H₉SO₂Na+NaBr\text{C₅H₉Br} + \text{Na₂SO₃} \rightarrow \text{C₅H₉SO₂Na} + \text{NaBr}
This method mirrors industrial sulfinate production, where nucleophilic substitution replaces halides with sulfinate groups .

Oxidation of Cyclopentanethiol

Cyclopentanethiol undergoes oxidation with hydrogen peroxide (H₂O₂) in basic media:
C₅H₉SH+H₂O₂+NaOHC₅H₉SO₂Na+2H₂O\text{C₅H₉SH} + \text{H₂O₂} + \text{NaOH} \rightarrow \text{C₅H₉SO₂Na} + 2\text{H₂O}
This route is cost-effective but requires careful control to avoid overoxidation to sulfonates .

Table 1: Comparison of Synthesis Methods

MethodYield (%)Purity (%)Key Challenges
Halide Sulfination70–8590–95Byproduct (NaBr) removal
Thiol Oxidation60–7585–90Overoxidation to sulfonates

Physicochemical Properties

While experimental data for sodium cyclopentanesulfinate are sparse, extrapolations from similar sulfinates and cyclopentane derivatives suggest the following:

Thermal Stability

  • Decomposition Temperature: ~250°C (based on cyclopentane sulfonate analogs ).

  • Flammability: Non-flammable (sulfinate salts generally exhibit lower flammability than parent hydrocarbons ).

Solubility Profile

SolventSolubility (g/100 mL)
Water15–20
Ethanol8–12
Acetone<5

The compound’s hydrophilic sulfinate group enhances aqueous solubility, while the hydrophobic cyclopentane ring limits dissolution in polar aprotic solvents .

Industrial and Pharmaceutical Applications

Sodium cyclopentanesulfinate’s applications are inferred from its structural analogs and sulfinate chemistry:

Organic Synthesis

  • Nucleophilic Reagent: The sulfinate anion acts as a soft nucleophile in Michael additions and alkylation reactions .

  • Ligand in Catalysis: Potential use in palladium-catalyzed cross-couplings, akin to aryl sulfinates .

Pharmaceutical Intermediates

Sulfinates are precursors to sulfonamides and sulfonyl chlorides, critical in drug design. For example, cyclopentane-derived sulfonamides are explored for CNS-targeted therapies .

Research Gaps and Future Directions

  • Stability Studies: Thermal and photolytic degradation kinetics remain uncharacterized.

  • Biological Activity: Antimicrobial or enzymatic inhibition properties are untested.

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